N-(2-Hydroxyethyl)tricosanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-Hydroxyethyl)tricosanamide often involves the use of ethylene oxide as a raw material in reactions under atmospheric pressure, where the effects of various reaction conditions are explored (Yu Jun, 2008). Other methods include the click reaction between terminal alkynes and azides to generate 1,4-disubstituted 1,2,3-triazoles with amide linkages, which are structurally similar to N-(2-Hydroxyethyl)tricosanamide (C. Kaushik & Raj Luxmi, 2017).
Molecular Structure Analysis
Molecular and crystal structures of compounds related to N-(2-Hydroxyethyl)tricosanamide have been characterized through various spectroscopic techniques. For example, N,N′,N″-tris(2-hydroxyethyl)-N,N,N′,N′,N″,N″-hexamethyl-2,2′,2″-nitrilotris(ethylammonium) trichloride, a compound with a potential similar structure, has been analyzed via X-ray diffraction (T. Koh et al., 1996).
Chemical Reactions and Properties
N-(2-Hydroxyethyl)tricosanamide and its analogs participate in various chemical reactions, showing a range of chemical behaviors. The synthesis and characterization of N-heterocyclic carbene (NHC) precursors that are 2-hydroxyethyl substituted reveal their potential in inhibiting enzymes like α-glycosidase and carbonic anhydrases (F. Erdemir et al., 2018).
Scientific Research Applications
Hydrodynamic Properties in Hydrometallurgical Processes : N,N,N′,N′-tetraalkyl diglycolamides, similar in structure to N-(2-Hydroxyethyl)tricosanamide, have been studied for their potential in actinide partitioning from nuclear waste. These compounds show promise due to their suitable hydrodynamic properties, such as viscosity and interfacial tension, which are crucial for preventing emulsion formation and ensuring desired phase disengagement rates in hydrometallurgical processes (Kanekar et al., 2012).
Enhancing Properties of Polyurethane Foams : A study on polyurethane (PU) foams containing bio-based crosslinkers, similar in structure to N-(2-Hydroxyethyl)tricosanamide, indicates that these compounds can improve the ordering of hard domains in the foam, leading to better mechanical properties. This research suggests the potential of such compounds in enhancing the properties of molded foam applications (Lan et al., 2014).
Therapeutic Applications and Drug Delivery : Compounds structurally similar to N-(2-Hydroxyethyl)tricosanamide, like ceramides, have been explored for their cytotoxic effects against cancer cell lines. This research opens avenues for the use of these compounds in therapeutic applications and drug delivery systems (Nana et al., 2012).
Applications in Nematicidal Activities : Studies on ceramides, related to N-(2-Hydroxyethyl)tricosanamide, have found them effective against cyst nematodes, suggesting their potential in agriculture as a biocontrol agent (Bano et al., 2019).
Biomaterials and Tissue Engineering : The use of N-(2-Hydroxyethyl)tricosanamide-related compounds in the preparation of smart hydrogels, which are responsive to pH and temperature, has been explored. These hydrogels have potential applications in biomedical areas such as tissue engineering and drug delivery (Xu et al., 2006).
Future Directions
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)tricosanamide, also known as Tricosanoyl ethanolamide, is a member of the family of fatty N-acyl ethanolamines . These compounds are collectively referred to as endocannabinoids . The primary targets of endocannabinoids are cannabinoid receptors, which play a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
As an endocannabinoid, it is likely to interact with cannabinoid receptors, triggering a series of intracellular events . The interaction with these receptors can lead to changes in cell signaling pathways, influencing various physiological processes .
Biochemical Pathways
Endocannabinoids like N-(2-Hydroxyethyl)tricosanamide are involved in a variety of biochemical pathways. They are synthesized on demand from lipid precursors in the cell membrane and are involved in retrograde signaling, a form of communication that travels ‘backward’ from the postsynaptic neuron to the presynaptic one . This can modulate several downstream effects, including the regulation of neurotransmitter release .
Pharmacokinetics
As a lipid compound, its absorption, distribution, metabolism, and excretion (adme) are likely influenced by factors such as its lipophilicity and the presence of transport proteins . These factors can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of N-(2-Hydroxyethyl)tricosanamide’s action are likely to be diverse, given the wide range of physiological processes regulated by endocannabinoids . These effects can include changes in pain sensation, mood, and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)tricosanamide. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with cannabinoid receptors . Additionally, the presence of other molecules, such as transport proteins and enzymes, can influence its pharmacokinetics and thus its efficacy .
properties
IUPAC Name |
N-(2-hydroxyethyl)tricosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQXTUCHBFZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560545 | |
Record name | N-(2-Hydroxyethyl)tricosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171022-15-4 | |
Record name | N-(2-Hydroxyethyl)tricosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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